molecular formula C7H3Cl2N B1334105 1,2-Dichloro-3-isocyanobenzene CAS No. 245539-09-7

1,2-Dichloro-3-isocyanobenzene

Cat. No.: B1334105
CAS No.: 245539-09-7
M. Wt: 172.01 g/mol
InChI Key: PCVRZLUZDSRYDM-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-isocyanobenzene is an organic compound with the molecular formula C7H3Cl2NO. It is a derivative of benzene, where two chlorine atoms and an isocyanate group are substituted at the 1, 2, and 3 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-3-isocyanobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1,2-dichlorobenzene with phosgene (COCl2) in the presence of a base, such as pyridine, to introduce the isocyanate group at the 3-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the choice of solvents, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-isocyanobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dichloro-3-isocyanobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-isocyanobenzene involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids. This reactivity underlies its potential biological activity and applications in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dichloro-3-isocyanobenzene is unique due to the presence of both chlorine and isocyanate groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

1,2-dichloro-3-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N/c1-10-6-4-2-3-5(8)7(6)9/h2-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVRZLUZDSRYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374199
Record name 1,2-Dichloro-3-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245539-09-7
Record name 1,2-Dichloro-3-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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